Product packaging for Colubrin(Cat. No.:)

Colubrin

Cat. No.: B1207838
M. Wt: 941.1 g/mol
InChI Key: ZIUOAVDHMLNSNY-QGEXMSAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colubrin is a chemical compound provided for research purposes. It is supplied as a powder with a high purity level of over 98% . Its molecular formula is C48H76O18 and it has a molecular weight of 941.12 g/mol . The CAS Number for this compound is 87834-09-1 . Currently, detailed scientific literature on this compound's specific biological activity, mechanism of action, and direct research applications is limited. Further investigation may be required to determine its full research value. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H76O18 B1207838 Colubrin

Properties

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

IUPAC Name

[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1

InChI Key

ZIUOAVDHMLNSNY-QGEXMSAISA-N

SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C

Isomeric SMILES

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C

Origin of Product

United States

Ii. Isolation and Structural Elucidation Methodologies for Colubrin Derived Compounds

Extraction and Fractionation Techniques for Colubrina Plant Materials

The initial step in obtaining Colubrin-derived compounds from Colubrina species involves the extraction of plant material. Different parts of the plant, such as roots, leaves, stems, flowers, or fruits, can be used depending on the target compounds. scielo.brpharmainfo.innih.govmdpi.comphytojournal.com The plant material is typically dried and powdered to increase the surface area for extraction. pharmainfo.in

Various solvents are employed for extraction, often based on increasing polarity to obtain different classes of compounds. Common solvents include hexane (B92381), ethyl acetate (B1210297), methanol, ethanol (B145695), and water. scielo.brpharmainfo.innih.govphytojournal.com Techniques such as Soxhlet extraction, cold maceration, or extraction at room temperature are utilized. scielo.brpharmainfo.inafjbs.com For instance, dried and ground root material of Colubrina greggii has been extracted with ethanol at room temperature. scielo.br Similarly, powdered roots of Strychnos colubrina have been subjected to Soxhlet extraction using a gradient of solvents from hexane to aqueous. pharmainfo.in

Following the initial extraction, fractionation is often performed to reduce the complexity of the crude extract and enrich specific types of compounds. Liquid-liquid partitioning is a common fractionation technique, where the crude extract is suspended in a mixture of immiscible solvents, such as water/methanol and hexane or ethyl acetate. scielo.brnih.govscielo.org.mx This process separates compounds based on their differential solubility in these solvent systems, yielding fractions of varying polarity. For example, an ethanolic extract of Anadenanthera colubrina bark was fractionated using liquid-liquid partition with hexane, chloroform, ethyl acetate, and water to obtain fractions of different polarities. nih.gov

Preliminary phytochemical screening of these crude extracts and fractions is often conducted to detect the presence of major classes of secondary metabolites, such as flavonoids, saponins (B1172615), phenols, tannins, glycosides, and alkaloids, using standard qualitative methods. pharmainfo.inphytojournal.comresearchgate.netjocpr.comscielo.br

Chromatographic Separation Approaches in Phytochemical Isolation

Chromatographic techniques are indispensable for separating individual compounds from the complex mixtures obtained after extraction and fractionation. These methods exploit the differences in the physical and chemical properties of the compounds, such as polarity, size, and affinity for a stationary phase. byjus.comlongdom.org

Column chromatography is a widely used technique for the preparative separation of phytochemicals. byjus.comlongdom.orgyoutube.com The stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and the sample is introduced at the top. youtube.com A mobile phase, consisting of a single solvent or a mixture of solvents, is passed through the column, eluting the compounds at different rates based on their interactions with the stationary and mobile phases. byjus.comyoutube.com Gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to improve separation efficiency. scielo.br Fractions are collected as they elute from the column, and their composition is monitored, often using Thin-Layer Chromatography (TLC). scielo.brnih.govscielo.org.mx Similar fractions are then pooled. rjptonline.org

Flash chromatography, a type of column chromatography that uses pressurized gas to increase the flow rate, is also utilized for faster separation. scielo.brnih.govresearchgate.net Preparative TLC can be used for the purification of smaller quantities of compounds or for further purification of fractions obtained from column chromatography. scielo.org.mx

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and efficient chromatographic technique widely used for both analytical and preparative separation of natural products. longdom.orgresearchgate.netijrpr.com HPLC offers high resolution and can separate compounds with similar properties. researchgate.net It is often coupled with detectors such as Diode Array Detectors (DAD) for monitoring the elution of compounds by UV-Vis absorption. researchgate.netresearchgate.net

Bioassay-guided fractionation is an approach where fractions are tested for a specific biological activity, and the active fractions are further separated to isolate the compounds responsible for that activity. This method has been applied in the study of Colubrina species to isolate compounds with antimicrobial or antiproliferative activities. scielo.brnih.govmdpi.comscielo.org.mxresearchgate.net

Spectroscopic Techniques for Structural Characterization of Novel Constituents

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, including this compound-derived compounds. scielo.brmdpi.comscielo.org.mxrjptonline.orgnih.govthieme-connect.comresearchgate.netnih.govekb.eg By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the number and types of atoms, their chemical environment, and their connectivity. scielo.brekb.eg

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for determining the number of protons and carbons in different chemical environments, as well as their hybridization states. scielo.brscielo.org.mxekb.eg For example, ¹H NMR spectra can reveal the presence of methyl groups, vinylic protons, and carbinol protons, while ¹³C NMR provides information about different types of carbon atoms, including carbonyl carbons and sp²-hybridized carbons. scielo.brscielo.org.mx

In the structural elucidation of saponins from Colubrina asiatica, ¹³C-NMR spectroscopy has been a primary method. nih.govthieme-connect.com Similarly, detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR data (HMBC), was crucial in identifying the structure of 3-O-acetyl-ceanothic acid isolated from Colubrina greggii. scielo.br

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in structural determination. mdpi.comrjptonline.orgijrpr.comekb.egmdpi.comresearchgate.netnih.gov

Different ionization techniques are used in MS, such as Electrospray Ionization (ESI), which is commonly used for polar and thermally labile compounds like saponins and flavonoids found in Colubrina species. mdpi.commdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula. researchgate.netmdpi.com

Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting fragment ions. mdpi.comresearchgate.net The fragmentation pattern is characteristic of the compound's structure and can provide valuable information about the connectivity of substructures and the presence of specific functional groups. researchgate.net This is particularly useful for the structural elucidation of complex molecules. LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) couple chromatographic separation with mass detection, allowing for the analysis of complex mixtures and identification of eluting compounds based on their mass spectra. mdpi.comafjbs.comrjptonline.orgnih.gov

In the study of compounds from Colubrina greggii, ESI-MS in negative mode was used to determine the molecular formula of isolated flavonoids. mdpi.com Tandem mass spectrometry data, combined with molecular networking, has been employed for the compound profiling of Anadenanthera colubrina extracts. mdpi.comresearchgate.net

Infrared and Ultraviolet-Visible Spectroscopy in Structural Assignment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule, respectively. scielo.org.mxrjptonline.orgijrpr.comslideshare.netresearchgate.netnih.govufpe.brplos.orgresearchgate.netmrclab.com

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. ijrpr.commrclab.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a spectrum that can be used to identify the presence of groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). scielo.org.mxmrclab.com For instance, the IR spectrum of chrysophanol (B1684469) isolated from Colubrina greggii showed absorption bands corresponding to hydroxyl and carbonyl groups. scielo.org.mx

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is associated with electronic transitions within a molecule, particularly in compounds with conjugated double bonds or aromatic rings. ijrpr.complos.orgmrclab.com The UV-Vis spectrum provides information about the presence and extent of conjugation and can be used for quantitative analysis of compounds with chromophores. ijrpr.commrclab.com While less informative for detailed structural elucidation compared to NMR and MS, UV-Vis spectroscopy is useful for detecting the presence of certain classes of compounds like flavonoids and anthraquinones and can be used as a detection method in HPLC. researchgate.netijrpr.com

Crystallographic Methods for Absolute Stereochemistry Determination

While spectroscopic methods provide detailed information about the planar structure and relative stereochemistry of a molecule, X-ray crystallography is the definitive technique for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. columbia.edunih.govnih.gov

X-ray crystallography involves obtaining a single crystal of the purified compound. When X-rays are diffracted by the electrons in the crystal, they produce a diffraction pattern. nih.gov By analyzing the angles and intensities of the diffracted beams, it is possible to calculate an electron density map, from which the positions of the atoms in the molecule can be determined, revealing the complete 3D structure, including the absolute configuration of chiral centers. columbia.edunih.gov

Iv. Synthetic Chemistry and Structural Modification of Colubrin Derived Skeletons

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and involve synthesizing a series of compounds with systematic structural variations to understand how these changes affect biological activity nih.govnih.govresearchgate.netrsc.org. For colubrin and its derivatives, the design and synthesis of analogues are crucial for identifying key structural features responsible for their observed biological effects, such as antiprotozoal or cytotoxic activities researchgate.netscielo.brresearchgate.netresearchgate.net.

Vi. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophoric Features

Pharmacophoric features are the spatial arrangements of atoms or functional groups within a molecule that are essential for its biological activity, as they are responsible for interacting with a specific biological target, such as a protein or enzyme. Identifying these features for Colubrin involves analyzing its structure and the structures of related compounds with known activities to determine which elements are conserved and appear to be critical for binding or triggering a biological response.

Studies on various compound classes, such as triterpenoids and coumarins, which can be related structurally or by biological activity to compounds found in Colubrina species, provide examples of how pharmacophoric features are identified. For instance, SAR studies on ursane-type triterpenoids have suggested that feruloyloxylation at the C3 position can enhance cytotoxicity rsc.org. Similarly, for coumarin (B35378) derivatives, O-substitution and the presence of a short aliphatic chain or electron-withdrawing groups have been identified as essential for antifungal activity mdpi.comnih.gov. These findings highlight the importance of specific functional groups and their positions on the core scaffold for biological activity. Pharmacophore models can be generated based on the structural characteristics of a target protein and a co-crystallized ligand (structure-based) or solely on a set of active ligands (ligand-based). These models represent features like hydrogen bond acceptors, donors, hydrophobic centers, and aromatic rings, which are crucial for interaction with the biological target frontiersin.orgmdpi.comresearchgate.net.

Computational Modeling for Ligand-Protein Docking and Molecular Dynamics

Computational modeling techniques, such as ligand-protein docking and molecular dynamics (MD) simulations, are invaluable tools in SAR and QSAR studies. Molecular docking predicts the preferred binding orientation (pose) of a ligand within the active site of a target protein and estimates the binding affinity ohsu.eduschrodinger.com. This helps to visualize the interactions between the compound and its target at an atomic level, providing clues about the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Molecular dynamics simulations extend docking studies by simulating the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding ohsu.edumdpi.comfrontiersin.org. These simulations can help to refine docking poses, estimate binding free energies more accurately, and understand the dynamic nature of the interaction mdpi.comfrontiersin.orgbiorxiv.org. For example, MD simulations have been used to assess the stability of protein-ligand interactions and analyze binding energy frontiersin.org. Computational modeling workflows often begin with protein-protein docking to identify interaction surfaces, followed by MD simulations to refine interfaces and assess stability biorxiv.org.

While specific studies detailing the computational modeling of this compound with its targets were not extensively found in the search results, the methodologies applied to other compound classes, such as triterpenoids and flavonoids, are directly applicable. For instance, molecular docking has been used to analyze the interaction of compounds with enzymes like lipoxygenase, revealing molecular interactions with key amino acid residues and metal ions in the catalytic site scilit.com.

Rational Design of Modified Compounds based on SAR Data

Rational design involves using the information gained from SAR and QSAR studies to deliberately design and synthesize new compounds with improved biological activity or other desirable properties. By understanding which structural features contribute positively or negatively to activity, chemists can make targeted modifications to the this compound scaffold.

SAR analysis provides guidelines for structural modifications. For example, if a particular functional group is identified as a key pharmacophore, analogs with similar groups or modifications to that group can be designed to probe its importance and potentially enhance the interaction researchgate.net. If a certain part of the molecule is found to cause unfavorable interactions or steric hindrance, it can be modified or removed. Rational design aims to optimize the molecular structure for better binding affinity, selectivity, metabolic stability, and other pharmacokinetic properties researchgate.netnih.gov. This approach contrasts with traditional serendipitous discovery by providing a more directed and efficient path to identifying potent and selective compounds. The rational design of synthetic analogs can facilitate the improvement of pharmacodynamic properties researchgate.net.

In Silico Prediction of Biological Activity Profiles

In silico prediction methods use computational models to estimate the biological activity of a compound without the need for experimental testing. These methods are often based on QSAR models, which establish statistical relationships between molecular descriptors (numerical representations of chemical structure) and biological activity frontiersin.orgwjpmr.comresearchgate.net. Once a robust QSAR model is built using a set of compounds with known activities, it can be used to predict the activity of new, untested compounds.

Various in silico tools and platforms are available for predicting biological activities and potential targets researchgate.net. These can include predicting activity against specific enzymes or receptors, as well as broader biological effects like toxicity or ADME properties wjpmr.comnih.govfrontiersin.org. QSAR models can be highly time-efficient compared to experimental methods, allowing for rapid screening of large datasets of potential drug candidates frontiersin.org. For example, QSAR analysis has been used to predict the antiviral potential of compounds by comparing their structures to substances with known antiviral activity nih.gov. In silico prediction workflows can integrate drug-likeness and ADME screening, network-based predictive models, and molecular docking to prioritize potential bioactive compounds frontiersin.org.

Vii. Advanced Analytical and Bioanalytical Methodologies for Colubrin Research

High-Resolution Mass Spectrometry for Metabolomics Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, offering enhanced detection and identification of metabolites in complex biological matrices. HRMS provides precise mass measurements, significantly improving the confidence in metabolite annotation and identification compared to lower resolution instruments nih.govresearchgate.net. This is particularly valuable in untargeted metabolomics, where the goal is to detect as many metabolites as possible without prior bias animbiosci.orgresearchgate.net.

In the context of natural product research, HRMS-based metabolomics can be applied to analyze extracts containing Colubrin to provide a comprehensive chemical profile. This approach allows for the detection and potential identification of this compound alongside other co-occurring metabolites, offering insights into the plant's secondary metabolism. The high mass accuracy of HRMS facilitates the determination of elemental composition, a crucial step in identifying unknown compounds or confirming the presence of known ones like this compound nih.gov.

Studies utilizing LC-HRMS in untargeted metabolomics have successfully identified various metabolites in complex samples, demonstrating the technique's capability for comprehensive screening animbiosci.org. The combination of LC separation with HRMS detection enhances the ability to resolve isobaric compounds and provides orthogonal information (retention time and accurate mass) for more confident identification nih.gov. An all-ion fragmentation (AIF) acquisition approach in LC-HRMS has been shown to increase specificity in metabolite annotation by considering accurate mass, retention time, MS/MS spectrum, and product/precursor ion intensity ratios nih.gov. This integrated approach allows for both targeted screening of known metabolites and untargeted detection of novel compounds within a single analysis nih.gov.

Nuclear Magnetic Resonance-Based Metabolomics for Comprehensive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the analysis of complex mixtures, including biological samples, providing detailed structural information and quantitative data on metabolites frontiersin.org. NMR-based metabolomics offers a holistic view of the chemical profile of a sample and can be directly applied to crude natural extracts researchgate.net. A significant advantage of NMR-based metabolomics is its high reproducibility among laboratories, which is crucial for standardization, especially in the analysis of biological fluids frontiersin.org.

For this compound research, NMR-based metabolomics can be used to characterize the metabolite composition of Colubrina plant extracts. This technique can identify and quantify this compound and other related compounds present in the extract, contributing to a comprehensive understanding of the plant's phytochemistry. researchgate.net Studies have utilized 1H-NMR and 13C-NMR in combination with chemometric analyses to identify metabolites in plant extracts and correlate them with bioactivity researchgate.net. This integrated approach can help in linking the presence and concentration of this compound or related triterpenoids to specific biological effects observed in research.

NMR is also valuable for stable isotope tracing experiments (SIRM) using isotopes like 13C, 15N, or 2H. This allows for the study of metabolic pathways and the fate of labeled precursors within a biological system frontiersin.org. While direct studies on this compound using NMR-based metabolomics for metabolic pathway analysis were not found, the general applicability of this technique to triterpenoids and plant metabolites suggests its potential for such investigations.

Chromatographic-Mass Spectrometric Coupling Techniques for Complex Mixtures

The analysis of complex mixtures containing this compound often requires the separation power of chromatography coupled with the identification capabilities of mass spectrometry. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for this purpose.

LC-MS is particularly well-suited for the analysis of polar and less volatile compounds like triterpenoids such as this compound. The liquid chromatography step separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, while the mass spectrometer detects and identifies the eluted compounds based on their mass-to-charge ratio researchgate.net. LC-MS offers high sensitivity, resolution, and versatility for metabolite identification researchgate.net.

GC-MS is typically used for volatile and semi-volatile compounds, including some lipids, sugars, and organic acids after appropriate derivatization researchgate.netthermofisher.com. While this compound itself may not be directly amenable to GC-MS without derivatization due to its size and polarity, GC-MS can be used to analyze other, more volatile components present in extracts alongside this compound biomedpharmajournal.org. GC-MS is considered a "gold standard" for identifying unknown samples due to its ability to separate complex mixtures and provide characteristic mass spectra wikipedia.org.

The coupling of these chromatographic techniques with mass spectrometry allows for the separation and identification of individual components within a complex extract, enabling the targeted analysis and quantification of this compound even in the presence of numerous other compounds. Method validation for chromatographic techniques, such as HPLC-DAD used for quantifying other compounds in Anadenanthera colubrina extracts, involves assessing specificity, linearity, limits of detection and quantification, precision, accuracy, robustness, and stability researchgate.net. These principles are transferable to LC-MS and GC-MS method validation for this compound analysis.

Flow Cytometry for Cellular Response Profiling

Flow cytometry is a powerful bioanalytical technique used to analyze the physical and chemical characteristics of individual cells within a population. It can provide quantitative data on various cellular parameters, including cell size, granularity, protein expression, and DNA content nih.gov. In the context of studying the effects of compounds like this compound on cells, flow cytometry can be used to profile cellular responses.

Furthermore, flow cytometry can be used to study cellular uptake and accumulation of fluorescently labeled compounds or to assess the expression of specific cellular proteins or markers using fluorescent antibodies nih.govnawah-scientific.com. While this compound is not inherently fluorescent, it could potentially be studied using indirect methods or by examining its effects on the expression of other proteins or cellular processes measurable by flow cytometry. The technique has been used to study the effects of various compounds on cell cycle distribution and cell numbers in bacterial cultures, providing information on which parts of the cell cycle are affected nih.gov.

Advanced Microscopy Techniques for Subcellular Localization and Interactions

Advanced microscopy techniques, such as confocal laser scanning microscopy (CLSM) and super-resolution microscopy (e.g., PALM, STED), provide high-resolution imaging capabilities that are essential for studying the subcellular localization of compounds and their interactions within cells frontiersin.orgutah.edu. These techniques allow researchers to visualize the distribution of molecules within different cellular compartments and observe dynamic processes at a microscopic level.

For investigating this compound, advanced microscopy could be employed to determine where the compound localizes within cells if it is fluorescent or can be labeled with a fluorescent tag or antibody. CLSM provides optical sectioning, allowing for the visualization of structures within thick samples and the creation of 3D reconstructions frontiersin.org. This can help determine if this compound is predominantly located in the cytoplasm, nucleus, specific organelles, or associated with cellular membranes researchgate.net.

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling visualization with nanoscale resolution utah.edu. Techniques like PALM and STED allow for the precise localization of individual molecules, providing insights into the spatial organization and potential interactions of this compound with cellular components at a very fine scale utah.edu. Studies using advanced microscopy have revealed complex developmental and subcellular localization patterns of proteins, demonstrating the power of these techniques in understanding cellular processes frontiersin.orgnih.govplos.org. By labeling this compound or cellular structures it interacts with, researchers could potentially visualize its binding sites or its impact on the morphology or distribution of organelles.

Viii. Theoretical and Computational Chemistry Studies of Colubrin Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. rsc.orgresearchgate.netnih.govresearchgate.net For a compound like beta-colubrine (B1215558), these calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and electrostatic potential.

Detailed quantum chemical calculations would typically involve optimizing the geometry of the beta-colubrine molecule to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap can indicate the chemical stability of the molecule, with a larger gap suggesting higher stability and lower reactivity.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

Descriptor Significance
HOMO Energy Indicates the ability to donate an electron; higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Indicates the ability to accept an electron; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap Correlates with chemical stability; a larger gap implies higher stability.
Electron Density Reveals the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions.
Electrostatic Potential Maps the electrostatic interactions around the molecule, crucial for understanding non-covalent interactions.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.combiorxiv.orgyoutube.com These simulations can provide detailed insights into the dynamic interactions between a ligand, such as beta-colubrine, and its biological target, which is often a protein or a nucleic acid. nih.govyoutube.comyoutube.com

In a typical MD simulation of a beta-colubrine-biomolecule complex, the system is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a specific period, often ranging from nanoseconds to microseconds. nih.gov

These simulations can reveal the stability of the binding pose of beta-colubrine within the active site of a target protein. They can also identify key amino acid residues that form stable hydrogen bonds or other non-covalent interactions with the ligand. By analyzing the trajectory of the simulation, researchers can understand the conformational changes that may occur in both the ligand and the protein upon binding. This information is invaluable for understanding the mechanism of action and for the rational design of new, more potent derivatives. Although direct MD simulation studies on beta-colubrine are not widely published, this technique is extensively used in the study of other alkaloids and natural products to elucidate their interactions with biological targets. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions, indicating the stability of the protein-ligand complex over time.
RMSF (Root Mean Square Fluctuation) Indicates the flexibility of individual amino acid residues, highlighting regions of the protein that are more dynamic.
Hydrogen Bond Analysis Identifies the formation and duration of hydrogen bonds between the ligand and the protein, which are critical for binding affinity.
Binding Free Energy A calculated value that estimates the strength of the interaction between the ligand and the protein.

Machine Learning and Artificial Intelligence Applications in Colubrin Research

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of drug discovery and natural product research. acs.orgnih.govnih.govcas.orgjhidc.org These technologies can be applied to various aspects of this compound research, from predicting biological activities to identifying potential new therapeutic targets. ijpsjournal.comnih.govnih.govsciencerepository.orgcrimsonpublishers.com

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of this compound-related compounds, a QSAR model could be trained on experimental data to predict the activity of new, unsynthesized derivatives. This can significantly accelerate the process of identifying compounds with improved therapeutic properties.

AI algorithms, particularly deep learning, can also be used to screen large virtual libraries of compounds to identify those that are likely to bind to a specific biological target. cas.org Furthermore, AI can be employed in the analysis of complex biological data, such as genomic or proteomic data, to identify new pathways and targets that may be modulated by this compound compounds. The application of AI and ML is becoming increasingly crucial for navigating the vast chemical space of natural products and for prioritizing the most promising candidates for further experimental investigation. cas.orgjhidc.org

Cheminformatics for Data Mining and Predictive Modeling

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. researchgate.netnih.gov For this compound compounds and related indole (B1671886) alkaloids, cheminformatics tools can be used to explore chemical space, assess drug-likeness, and predict pharmacokinetic properties. nih.govscience.gov

Databases of natural products can be mined using cheminformatics approaches to identify compounds with structural similarities to beta-colubrine. This can lead to the discovery of other compounds with potentially similar biological activities. Molecular descriptors, which are numerical representations of a molecule's properties, can be calculated for beta-colubrine to assess its similarity to known drugs and to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

Predictive models for toxicity and other adverse effects can also be developed using cheminformatics techniques. By analyzing the structural features of a large set of compounds with known toxicity profiles, models can be built to predict the potential toxicity of new compounds like beta-colubrine. This early-stage assessment of potential liabilities is a critical component of modern drug discovery. bio-itworld.comresearchgate.net

Ix. Future Perspectives in Colubrin Associated Chemical Research

Emerging Research Areas in Natural Product Chemistry from Colubrina

Emerging research areas in the natural product chemistry of Colubrina are likely to focus on a deeper understanding of the diversity and biological activities of its constituents, including Colubrin. While this compound itself is a known triterpenoid (B12794562) isolated from Colubrina asiatica nih.govsastra.edu, the genus Colubrina is known to contain various other compounds, such as bisbenzylisoquinoline alkaloids and 2-benzylisoquinoline compounds, identified in other Colubrina species bugwoodcloud.org. Triterpenoids, including ceanothane triterpenes, have also been isolated from the roots of Colubrina asiatica, showing biological activities like antimalarial and antimycobacterial effects tandfonline.comnih.gov. Future studies may explore the structural elucidation of novel compounds from under-investigated Colubrina species or different parts of known species. This could involve targeted isolation of specific compound classes based on chemotaxonomic data or random screening for new scaffolds. The identification of new jujubogenin (B1254797) glycosides, such as 3''-O-acetylthis compound, 3'',2'''-O-diacetylthis compound, and 3''-O-acetyl-6''-O-trans-crotonylthis compound, from the leaves of Colubrina asiatica alongside known compounds like this compound highlights the potential for discovering further derivatives and related structures acs.org. Research may also delve into the biosynthetic pathways of these compounds within the plant, offering insights into potential ways to enhance their production or create analogs through synthetic biology approaches.

Technological Advancements Impacting Future Investigations

Technological advancements are set to significantly impact future investigations of this compound and other Colubrina constituents. High-resolution spectroscopic techniques, such as advanced NMR and mass spectrometry, will continue to be crucial for the rapid and accurate structural determination of novel and complex natural products isolated from Colubrina. nih.gov. hyphenated techniques combining separation methods (e.g., UPLC) with spectroscopic detection (e.g., UPLC-MS/MS, UPLC-NMR) can enable the analysis of complex extracts and the identification of low-abundance compounds that were previously difficult to detect. nih.gov. Computational chemistry and in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in predicting the potential biological activities of identified compounds and guide the prioritization of compounds for further investigation nih.gov. Advances in automation and high-throughput screening technologies can accelerate the process of isolating and testing compounds for various biological effects. nih.gov. Additionally, the application of genomic and transcriptomic sequencing of Colubrina species could provide valuable information about the genes involved in the biosynthesis of this compound and other specialized metabolites, opening avenues for metabolic engineering nih.gov. Nanotechnology, as demonstrated by the green synthesis of silver nanoparticles using Anadenanthera colubrina extract for antimicrobial purposes, suggests potential for developing novel delivery systems or formulations for Colubrina compounds, although this is an emerging area mdpi.com.

Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and its potential requires interdisciplinary approaches. Collaboration between natural product chemists, botanists, pharmacologists, molecular biologists, and ecologists will be essential. Botanists and ecologists can contribute expertise on species identification, sustainable harvesting practices, and the ecological roles of Colubrina species, which is particularly relevant given concerns about invasive species like Colubrina asiatica in certain regions bugwoodcloud.org. Pharmacologists and molecular biologists can help to elucidate the mechanisms of action of this compound and other isolated compounds at the cellular and molecular levels, moving beyond simple activity screening nih.gov. This could involve studies on target engagement, signaling pathways, and cellular responses. nih.gov. Integration with computational scientists can facilitate the analysis of large datasets generated from high-throughput screening or omics studies. nih.gov. Furthermore, combining traditional knowledge regarding the uses of Colubrina species in different cultures with modern scientific investigation can provide valuable leads for discovering new applications and understanding the full potential of these plants and their constituents nih.gov. Interdisciplinary research is framed across various scientific fields to produce much-needed information frontiersin.org.

Q & A

Basic Research Questions

Q. What are the primary bioactive compounds in Anadenanthera colubrina bark, and which analytical methods ensure reliable identification?

  • Methodological Answer : N,N-Dimethyltryptamine (DMT) is a key alkaloid, quantified via matrix solid-phase dispersion (MSPD) extraction followed by HPLC-UV or LC-MS. Recovery rates (81.7–116.2%) depend on parameters like solvent polarity and sample particle size . Bark anatomy (thickness, sclerified cell layers) may require pre-treatment with mechanical grinding to enhance compound accessibility . Characterization should include spectral comparisons with reference standards and purity validation via NMR .

Q. How does Anadenenthera colubrina bark anatomy differ from related species, and what implications does this have for comparative phytochemical studies?

  • Methodological Answer : Bark of A. colubrina is thicker (5–12.1 mm) with hardened outgrowths and sclerified phloem fibers, complicating manual peeling compared to A. peregrina. Anatomical analysis via light microscopy (Figs. 1–3 in ) reveals distinct cellular structures. Cross-sectional imaging (e.g., SEM) and histochemical staining (e.g., phloroglucinol-HCl for lignin) are critical to map compound localization and optimize extraction protocols .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for DMT from Anadenanthera colubrina while addressing variability in recovery rates?

  • Methodological Answer : Recovery variability (e.g., 81.7–116.2% in MSPD ) arises from factors like solvent polarity, sample particle size, and fortification levels. Use a fractional factorial design to test variables systematically. Validate repeatability via triplicate extractions at multiple fortification levels (e.g., 1.25–16.0 mg/g) and apply ANOVA to identify significant parameters. Report confidence intervals and limit of quantification (LOQ) to ensure reproducibility .

Q. What statistical frameworks are suitable for resolving contradictions in bioactivity data across A. colubrina studies?

  • Methodological Answer : Contradictions may stem from geographical variation, plant age, or extraction methods. Apply meta-analysis with random-effects models to aggregate data, adjusting for covariates (e.g., climate, soil pH). Use sensitivity analysis to identify outlier studies. Pair with in vitro bioassays (e.g., receptor-binding assays) under standardized conditions to isolate confounding variables .

Q. How can bark anatomy influence the choice of extraction techniques for A. colubrina secondary metabolites?

  • Methodological Answer : Thick, lignified bark requires pretreatment (e.g., cryogenic grinding) to disrupt sclerified cells. Compare Soxhlet vs. ultrasound-assisted extraction (UAE) efficiencies using microscopy to assess cell wall breakdown. Quantify DMT yield post-extraction via LC-MS and correlate with anatomical features (e.g., fiber density) using multivariate regression .

Q. What frameworks (e.g., PICO, FINER) are effective for designing hypothesis-driven studies on A. colubrina bioactivity?

  • Methodological Answer : For ethnopharmacological studies, use PICO :

  • Population : A. colubrina bark samples from distinct biomes.
  • Intervention : Ethanol-water extraction vs. supercritical CO₂.
  • Comparison : Bioactivity against reference compounds (e.g., pure DMT).
  • Outcome : IC₅₀ values in serotonin receptor assays.
    Apply FINER criteria to ensure feasibility, novelty, and relevance. Pre-screen extracts via HTS (high-throughput screening) to prioritize leads .

Methodological Best Practices

  • Literature Review : Use academic databases (e.g., PubMed, SciFinder) with keywords "Anadenanthera colubrina," "DMT extraction," and "bark anatomy." Filter by publication date (post-2010) and methodological rigor .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, including raw spectra in supplementary files .
  • Collaborative Analysis : Involve ethnobotanists and chemists in data interpretation to reconcile field observations with lab results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.